(3-Methylquinolin-2-yl)methanamine chemical structure and properties
(3-Methylquinolin-2-yl)methanamine chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (3-Methylquinolin-2-yl)methanamine . This document is structured for researchers and drug development professionals, focusing on actionable chemical intelligence and robust experimental protocols.
Executive Summary & Structural Identity
(3-Methylquinolin-2-yl)methanamine is a bicyclic heteroaromatic primary amine. Structurally, it consists of a quinoline scaffold substituted with a methyl group at the 3-position and a methanamine (aminomethyl) group at the 2-position.
In medicinal chemistry, this motif serves as a critical bidentate pharmacophore . The proximity of the quinoline nitrogen (
Chemical Identity Data
| Property | Data |
| IUPAC Name | (3-Methylquinolin-2-yl)methanamine |
| Common Name | 2-(Aminomethyl)-3-methylquinoline |
| Molecular Formula | |
| Molecular Weight | 172.23 g/mol |
| SMILES | CC1=CC2=CC=CC=C2N=C1CN |
| Predicted LogP | 1.8 – 2.1 (Lipophilic) |
| TPSA | 38.9 |
| pKa (Predicted) |
Physicochemical Properties & Reactivity
Understanding the dual-basic nature of this molecule is essential for formulation and synthesis.
Acid-Base Profile
The molecule possesses two basic centers:
-
Primary Amine (Exocyclic): The dominant basic center (
). In physiological pH (7.4), this group is predominantly protonated ( ), enhancing solubility and electrostatic interactions. -
Quinoline Nitrogen (Endocyclic): A weaker base (
). It remains unprotonated at neutral pH but participates in hydrogen bond acceptance.
Steric & Electronic Effects
-
The 3-Methyl Effect: Unlike the unsubstituted analog, the 3-methyl group exerts steric pressure on the 2-aminomethyl substituent. This "ortho-effect" destabilizes the planar conformation, forcing the aminomethyl group slightly out of plane, which can enhance selectivity for specific enzyme pockets by reducing the entropic penalty of binding.
-
Stability: The primary amine is susceptible to oxidation and carbamate formation (with
). The quinoline ring is stable but can undergo electrophilic aromatic substitution at the 5- and 8-positions.
Synthetic Methodology
The most robust synthetic route for accessing (3-Methylquinolin-2-yl)methanamine avoids the use of unstable halo-methyl intermediates. Instead, we utilize a Reissert-Henze functionalization followed by reduction. This pathway is self-validating as intermediates are stable and easily purified.
Synthesis Workflow Diagram
The following Graphviz diagram outlines the critical pathway from commercially available 3-methylquinoline.
Caption: Figure 1. Step-wise synthetic route converting 3-methylquinoline to the target amine via N-oxide activation and cyanation.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methylquinoline-2-carbonitrile Rationale: Direct alkylation of position 2 is difficult. The N-oxide activation allows nucleophilic attack by cyanide at the alpha position.
-
N-Oxidation: Dissolve 3-methylquinoline (1.0 eq) in Dichloromethane (DCM). Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 4 hours. Wash with
to remove benzoic acid. Dry and concentrate to yield the N-oxide. -
Cyanation (Reissert-Henze): Dissolve the N-oxide (1.0 eq) in DCM. Add Trimethylsilyl cyanide (TMSCN) (1.5 eq). Dropwise add Benzoyl Chloride (1.1 eq) at 0°C.
-
Mechanism: Benzoylation of the oxygen activates the ring; cyanide attacks position 2; elimination of benzoate restores aromaticity.
-
Workup: Quench with
. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
-
Step 2: Reduction to (3-Methylquinolin-2-yl)methanamine
Rationale: Lithium Aluminum Hydride (
-
Setup: Flame-dry a 2-neck flask under Argon. Suspend
(2.0 eq) in anhydrous THF. -
Addition: Dissolve 3-methylquinoline-2-carbonitrile in anhydrous THF and add dropwise to the hydride suspension at 0°C.
-
Reaction: Allow to warm to RT and reflux for 2 hours. Monitor by TLC (disappearance of nitrile spot).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Isolation: Filter the granular precipitate. Dry the filtrate over
and concentrate. -
Purification: The crude amine is often pure enough. If necessary, convert to the HCl salt for recrystallization from Ethanol/Ether.
Applications in Drug Discovery
This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD).
Pharmacophore Mapping
The molecule acts as a "privileged structure" for:
-
Kinase Inhibitors: The quinoline nitrogen mimics the purine adenine N1, binding to the hinge region of kinases. The aminomethyl group extends into the ribose pocket or solvent front.
-
Metalloenzyme Inhibitors: The N-N chelation motif binds Zinc (Zn2+) or Iron (Fe2+) in active sites (e.g., Histone Deacetylases or Demethylases).
Caption: Figure 2. Pharmacophore interaction map showing the bidentate binding mode and steric selectivity conferred by the 3-methyl group.
Bioisosterism
The (3-methylquinolin-2-yl)methanamine moiety is often used as a rigid bioisostere for:
-
Tryptamine derivatives: Restricting the ethyl chain rotation.
-
Benzylamines: Increasing lipophilicity and adding a hydrogen bond acceptor.
Safety & Handling (SDS Summary)
While specific toxicological data for this derivative may be sparse, handle as a generic Corrosive/Irritant amine.
-
Hazards: Causes skin irritation (H315), serious eye damage (H318).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines absorb atmospheric
. -
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Reissert-Henze Functionalization: Fife, W. K. (1987). Regioselective cyanation of heterocyclic N-oxides. Journal of Organic Chemistry, 52(24), 5429–5434. Link
-
Nitrile Reduction Protocols: Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. Link
-
Quinoline Pharmacophores: Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery. Saudi Pharmaceutical Journal, 21(1), 1–12. Link
-
Minisci Reaction (Alternative Route): Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm, 2(12), 1135-1161. Link
